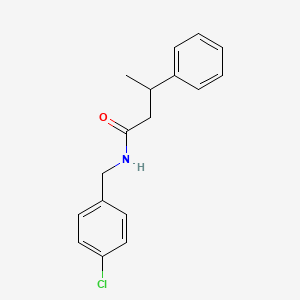![molecular formula C22H17ClN2O3 B3978953 N-(4-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B3978953.png)
N-(4-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide
Descripción general
Descripción
N-(4-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide, also known as CBIQ, is a chemical compound with potential applications in scientific research. This molecule is a member of the isoquinoline family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide involves its binding to the dopamine transporter. This binding may result in the inhibition of dopamine uptake, leading to increased levels of dopamine in the brain. The exact mechanism by which this compound interacts with the dopamine transporter is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have effects on the dopaminergic system in the brain. Specifically, this compound has been shown to increase dopamine levels in the brain, which may have implications for the treatment of certain neurological disorders. Additionally, this compound has been shown to have potential anti-inflammatory effects, which may have applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide in lab experiments is its potential specificity for the dopamine transporter. This may allow for more targeted studies of the dopaminergic system in the brain. However, one limitation of using this compound is its relatively low potency compared to other dopamine transporter inhibitors. This may require the use of higher concentrations of this compound in experiments, which could lead to non-specific effects.
Direcciones Futuras
Future research on N-(4-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide could include investigations into its potential therapeutic applications for neurological and inflammatory disorders. Additionally, further studies into the mechanism of action of this compound could help to elucidate its interactions with the dopamine transporter and other biological targets. Finally, the synthesis of analogs of this compound could lead to the development of more potent and specific dopamine transporter inhibitors.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide has potential applications in scientific research due to its ability to interact with certain biological targets. Specifically, this compound has been shown to bind to the dopamine transporter, which is involved in the uptake of dopamine in the brain. This interaction may have implications for the treatment of certain neurological disorders, such as Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c23-15-9-11-16(12-10-15)24-19(26)8-3-13-25-21(27)17-6-1-4-14-5-2-7-18(20(14)17)22(25)28/h1-2,4-7,9-12H,3,8,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLTVBIWGAUXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



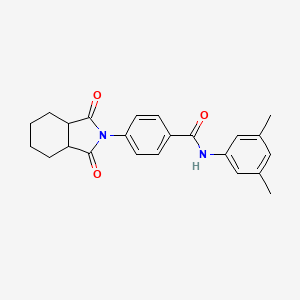
![1-(2-methoxy-1-naphthyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B3978877.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B3978880.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B3978892.png)
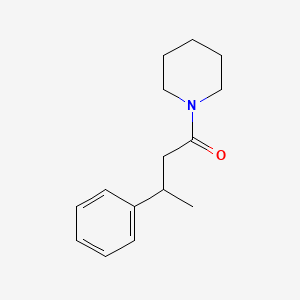
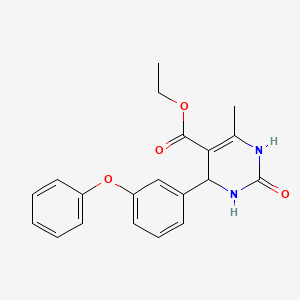
![4-({[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B3978909.png)
![2-(dimethylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone](/img/structure/B3978920.png)
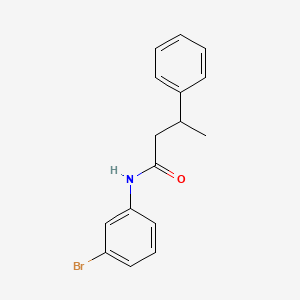
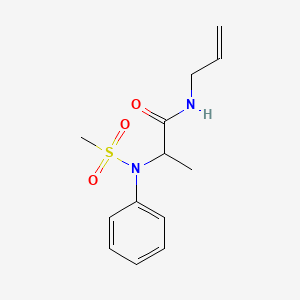
![ethyl {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3978964.png)
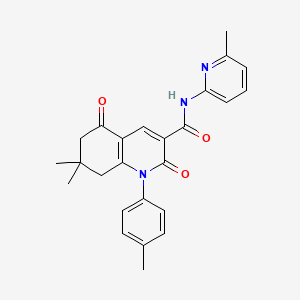
![ethyl 4-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3978981.png)
